2-Oxa-9-azaspiro[5.5]undecane hydrochloride - 1956370-88-9

2-Oxa-9-azaspiro[5.5]undecane hydrochloride

Catalog Number: EVT-3186228
CAS Number: 1956370-88-9
Molecular Formula: C9H18ClNO
Molecular Weight: 191.70
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Methyl-9-azaspiro[5.5]undecane-3-one

Compound Description: This compound is a spiroheterocycle synthesized as a potential intermediate for various pharmaceutical applications. While its specific biological activities aren't detailed in the provided abstract, its novel structure makes it a candidate for further pharmacological investigation .

(+/-)-2,7,8-epi-Perhydrohistrionicotoxin (4)

Compound Description: This compound is a synthetic derivative of perhydrohistrionicotoxin (PHTx), a potent neurotoxin found in poison dart frogs. The synthesis of (+/-)-2,7,8-epi-PHTx highlights a stereoselective approach to constructing the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade .

Relevance: While structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in terms of its overall framework, (+/-)-2,7,8-epi-Perhydrohistrionicotoxin shares the common feature of incorporating the azaspiro[5.5]undecane ring system. This study emphasizes the synthetic utility and importance of this specific spirocyclic motif in medicinal chemistry .

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

Compound Description: This class of compounds exhibits potent dual activity as µ-opioid receptor agonists and σ1 receptor antagonists, making them promising candidates for pain management. These derivatives were designed by merging pharmacophores of both targets .

Relevance: These derivatives are closely related to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, sharing the core 1-oxa-9-azaspiro[5.5]undecane structure. The key difference is the presence of an additional nitrogen atom at the 4-position and an aryl substituent in this new class of compounds. These modifications are crucial for their dual pharmacological activity .

(6S,7R,8R,9R,10R,11S)-7,8,11-tri-o-acetyl-9,10-o-isopropylidene-1-azaspiro[5.5]undecane-7,8,9,10,11-pentaol (13)

Compound Description: This compound represents a key intermediate in the model studies towards the synthesis of histrionicotoxin (1), a potent neurotoxin. The synthesis leverages carbohydrate-derived starting materials to construct the 1-azaspiro[5.5]undecane ring system .

Relevance: This compound, though possessing additional functional groups and stereochemical complexity, shares the core 1-azaspiro[5.5]undecane framework with 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. This study highlights the versatility of this spirocyclic motif in natural product synthesis and its potential as a scaffold for exploring new bioactive molecules .

3,3-Dimethyl-9-propyl-3-sila-2,4,8,10-tetraoxaspiro[5.5]undecane

Compound Description: This silicon-containing spirocyclic compound appears to be a unique heterocyclic system. While its specific applications or biological activity are not detailed in the provided information, its synthesis suggests an interest in exploring the chemistry of such spirocycles .

3-Azaspiro[5.5]undecane Derivatives as Glycoprotein IIb-IIIa Antagonists

Compound Description: This series of compounds focuses on the development of novel glycoprotein IIb-IIIa antagonists incorporating the 3-azaspiro[5.5]undecane nucleus. These antagonists exhibit potent activity in inhibiting platelet aggregation, indicating their potential for managing cardiovascular diseases .

(-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796)

Compound Description: YM796 is a novel muscarinic agonist demonstrating efficacy in improving passive avoidance learning behavior in various mouse models. It exhibits potential for treating cognitive impairment associated with aging or drug-induced amnesia .

Relevance: Although structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in terms of ring size, YM796 shares the presence of both oxygen and nitrogen within the spirocyclic system. Both compounds belong to the broader class of oxa-azaspirocycles, suggesting that exploring variations in ring size and substitution patterns within this class could lead to diverse pharmacological profiles .

Ciprofloxacin Derivatives Containing 1-Oxa-9-azaspiro[5.5]undecane

Compound Description: This series explores the synthesis and antibacterial activity of ciprofloxacin derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane moiety. While these derivatives demonstrated a narrower activity spectrum compared to ciprofloxacin, they displayed potent activity against specific gram-positive and gram-negative bacterial strains .

Azaspirocyclic, Oxa,azaspirocyclic, and Diazaspirocyclic Guests for Cucurbituril Complexation

Compound Description: This study investigates the host-guest complexation behavior of various protonated azaspirocyclic, oxa,azaspirocyclic, and diazaspirocyclic compounds with cucurbituril (CB) .

Relevance: This research is highly relevant as it includes 2-Oxa-9-azaspiro[5.5]undecane as one of the guest molecules studied. The research investigates its binding affinity with CB and provides insights into the influence of ring size and heteroatom placement on host-guest interactions .

2-(1-(4-(2-Cyanophenyl)-1-benzyl-1H-indol-3-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro(5,5)undecane (CIMO)

Compound Description: CIMO is an azaspirane derivative demonstrating potent anticancer activity against both estrogen receptor-negative (ER-) and estrogen receptor-positive (ER+) breast cancer cells. Its mechanism of action involves inhibiting the JAK2/STAT3 signaling pathway, leading to cell cycle arrest, apoptosis induction, and suppression of cancer cell migration and invasion .

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (E)

Compound Description: This compound (E) is identified as a related substance of the antidepressant venlafaxine hydrochloride and is prepared as a standard for quality control purposes during venlafaxine hydrochloride manufacturing .

Bispiroheterocyclic Systems Derived from 1-thia-4-azaspiro[4.4]nonan-3-one and 1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: These compounds are synthesized through reactions of 1-thia-4-azaspiro[4.4]nonan-3-one and 1-thia-4-azaspiro[4.5]decan-3-one with various reagents, resulting in the formation of bispiroheterocyclic systems incorporating thiazolopyrazolines, thiazoloisoxazolines, thiazolopyrimidinones, and thiazolothiopyrimidinones. These derivatives were evaluated for their antimicrobial activities .

Relevance: While these compounds differ from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in terms of ring size, number of heteroatoms, and overall structure, they highlight the broader concept of spirocyclic systems incorporating nitrogen and other heteroatoms as valuable scaffolds for developing bioactive molecules, including potential antimicrobial agents .

3-[4-(Benzyloxy)phenyl]propanoic acid Derivatives with a 1-oxa-9-azaspiro[5.5]undecane Periphery

Compound Description: This series focuses on designing novel free fatty acid 1 (FFA1 or GPR40) agonists, targeting potential treatments for type II diabetes mellitus. These compounds incorporate a 3-[4-(benzyloxy)phenyl]propanoic acid core and explore the impact of a 1-oxa-9-azaspiro[5.5]undecane periphery decorated with diverse polar groups .

Relevance: These derivatives are highly relevant to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride as they share the exact 1-oxa-9-azaspiro[5.5]undecane core structure. The research explores the impact of appending this specific spirocyclic scaffold to a known pharmacophore, highlighting its potential in medicinal chemistry for developing novel therapeutics .

2-(2-Butyl-4-chloro-1-(4-phenoxybenzyl)-1H-imidazol-5-yl)-5-(4-methoxyphenyl)-1-oxa-3-azaspiro[5.5]undecane (compound 21)

Compound Description: Compound 21 emerged as a potent inhibitor of methionyl-tRNA synthetase (MRS), an enzyme implicated in cancer cell proliferation. It showed promising anticancer activity by suppressing the growth of A549 and HCT116 cancer cells .

2-(Piperidin-1-yl)pyrimidin-4(3H)-one Derivatives with Spirocyclic Structures

Compound Description: This patent describes a series of 2-(piperidin-1-yl)pyrimidin-4(3H)-one derivatives characterized by specific spirocyclic structures, including 1,8-diazaspiro[4.5]decane, 1-oxa-8-azaspiro[4.5]decane, 2,8-diazaspiro[4.5]decane, 2-oxa-8-azaspiro[4.5]decane, 2,9-diazaspiro[5.5]undecane, 1-oxa-9-azaspiro[5.5]undecane, 1,9-diazaspiro[5.5]undecane, and 3,9-diazaspiro[5.5]undecane. These compounds are being investigated for their potential therapeutic applications, which are not specifically disclosed in the patent .

Relevance: This patent is highly relevant as it specifically mentions 1-oxa-9-azaspiro[5.5]undecane as one of the core spirocyclic structures incorporated into the described compounds. This inclusion suggests that the structural motif of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride holds promise for developing novel pharmaceutical agents .

3-Azaspiro[5,5]undecane Hydrochloride (9)

Compound Description: Compound 9 is a potent inhibitor of the influenza A virus M2 proton channel (AM2), exhibiting significantly higher potency compared to amantadine. It effectively blocks the AM2 channel, potentially inhibiting viral replication .

Relevance: While structurally similar to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride through its azaspiro[5.5]undecane framework, compound 9 lacks the oxygen atom present in the target compound. The potent antiviral activity of this closely related compound emphasizes the potential of exploring modifications to the 2-Oxa-9-azaspiro[5.5]undecane hydrochloride scaffold for various therapeutic applications, including antiviral drug development .

3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecane-9-acetic acid ("compound A"; cpd A)

Compound Description: Cpd A is an orally available, synthetic ligand of FFA4 with higher potency, efficiency, and selectivity than ω3-PUFAs. Cpd A ameliorates insulin resistance and adipose tissue inflammation in mice, but did not alter the course of Aldara-induced psoriasis-like dermatitis, K/BxN serum transfer arthritis, or antibody transfer pemphigoid disease-like dermatitis in mice .

Relevance: While structurally similar to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride through its azaspiro[5.5]undecane framework, compound A lacks the oxygen atom present in the target compound. The potent anti-inflammatory activity of this closely related compound emphasizes the potential of exploring modifications to the 2-Oxa-9-azaspiro[5.5]undecane hydrochloride scaffold for various therapeutic applications, including anti-inflammatory drug development .

Sulfur-Containing Spiro-Pyrimidinetriones, Pyrazolidinediones, and Isoxazolidinediones

Compound Description: These compounds represent a class of novel sulfur-containing spirocycles synthesized through the condensation reactions of 4-dimethoxycarbonyl/diethoxycarbonyl-3,5-diaryl-1-thiane 1,1-dioxides with urea, hydrazine hydrate, and hydroxylamine hydrochloride .

Relevance: Although structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, these compounds highlight the broader significance of spirocyclic systems incorporating heteroatoms for generating diverse chemical scaffolds. This study emphasizes the potential of exploring spirocycles with varied heteroatom compositions, including oxa-azaspirocycles like the target compound, for potential biological activities .

N,N-Dimethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine Dihydrochloride (9)

Compound Description: This compound is a silicon and carbon analogue of Spirogermanium, a cytotoxic agent. Compound 9 retains the antiarthritic and immunosuppressive activity of Spirogermanium and even shows greater activity in some assays .

Relevance: While structurally different from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride in terms of ring size and the presence of two nitrogen atoms, compound 9 highlights the broader concept of azaspirocyclic systems as valuable scaffolds for developing bioactive molecules with potential therapeutic applications, including antiarthritic and immunosuppressive agents .

N-(2-Dimethylaminopropyl)-8,8-dimethyl-8-sila-2-azaspiro[4.5]decane (1) and N-(3-Dimethyl-aminopropyl)-9,9-dimethyl-9-sila-3-azaspiro[5.5]undecane (2)

Compound Description: These silicon-containing azaspirocyclic compounds are designed and synthesized as potential cytotoxic agents. They demonstrated cytotoxic activity against human cancer cells grown in tissue culture .

Relevance: Both compounds, while differing in ring size and the position of the silicon atom, showcase the incorporation of a silicon atom within the azaspirane framework, similar to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. This emphasizes the potential of incorporating silicon and other heteroatoms into such spirocyclic systems to potentially modulate their biological activities .

3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-dioxide (SPDPC)

Compound Description: SPDPC is a key intermediate in the synthesis of a novel flame retardant containing phosphorus (SPDH) .

Relevance: SPDPC, though structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, emphasizes the versatility of the spiro[5.5]undecane core structure in various applications beyond pharmaceuticals. This example showcases its use in materials science, highlighting the adaptability of this spirocyclic motif .

9-[2-(Indol-3-yl)ethyl]-1-oxa-3-oxo-4,9-diazaspiro[5.5]undecane (I)

Compound Description: This compound (I) exhibits antihypertensive activity. The research focuses on preparing various salts of compound (I) to investigate their impact on its dissolution rate and achieve slow-release formulations for improved therapeutic efficacy .

Relevance: Compound (I) is closely related to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, sharing the 1-oxa-9-azaspiro[5.5]undecane core structure. The presence of an additional nitrogen atom and an indole ring in compound (I) highlights the possibility of modifying the core scaffold for specific therapeutic applications, such as developing antihypertensive agents .

3-Methyl-2-oxa-6-azaspiro[4.5]decane-1,7-dione (1) and 3-Methyl-2-oxa-6-azaspiro[4.6]undecane-1,7-dione (2)

Compound Description: These two compounds are spiro lactam-lactones with varying ring sizes. Their structures were characterized, revealing the conformational preferences of the lactone and lactam rings within the spirocyclic systems .

Relevance: While differing in ring size from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, these compounds share the presence of both oxygen and nitrogen heteroatoms within their spirocyclic structures. This highlights the recurring motif of oxa-azaspirocycles and emphasizes their structural diversity and potential across various ring sizes .

1,3-Dioxa-9-azaspiro[5.5]undecane Derivatives

Compound Description: This series investigates the synthesis and conformational analysis of 1,3-dioxa-9-azaspiro[5.5]undecane derivatives. Some of these derivatives exhibit neuroleptic activity comparable to haloperidol .

Relevance: These compounds are closely related to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, sharing the azaspiro[5.5]undecane core structure and an oxygen atom within the spirocycle. The presence of an additional oxygen atom at the 3-position in these derivatives highlights the possibility of fine-tuning the properties and biological activities of such spirocyclic compounds through modifications in the heteroatom substitution pattern .

8-Oxa-7-phenyl-1,5-dithiaspiro[5.5]undecane-9,10-diol acetonide (9)

Compound Description: This compound is a key intermediate in the attempted synthesis of a 2,3,6-trisubstituted 5-pyranone, a structural motif found in carbohydrate analogues of pharmaceutical interest .

Relevance: Although structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, compound 9 emphasizes the versatility of the spiro[5.5]undecane core and its utility in synthetic strategies targeting various molecular scaffolds, including those with potential therapeutic applications .

Imidazo[1,2-a]pyridine Derivatives with Spirocyclic Substituents

Compound Description: This patent discloses imidazo[1,2-a]pyridine derivatives incorporating various spirocyclic substituents, including 2-methyl-1,4-dioxa-8-azaspiro[4.5]decane, 2,3-dimethyl-1,4-dioxa-6-azaspiro[4.5]decane, 3-methyl-1,5-dioxa-9-azaspiro[5.5]undecane, and 2,4-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane. The patent focuses on their synthesis and potential therapeutic uses, which are not explicitly mentioned .

Relevance: While not directly containing the 2-Oxa-9-azaspiro[5.5]undecane core, this patent highlights the use of structurally similar spirocyclic systems, particularly the 1,5-dioxa-9-azaspiro[5.5]undecane moiety, for developing new pharmaceutical agents. This suggests that exploring variations in the heteroatom composition and substitution patterns around the 2-Oxa-9-azaspiro[5.5]undecane hydrochloride scaffold could lead to compounds with diverse therapeutic applications .

1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides

Compound Description: This study investigates 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides as potential inhibitors for carbonic anhydrase .

3-Methyl-9-(2-oxa-2λ5-2H-1,3,2-oxazaphosphorine-2-cyclohexyl)-3,6,9-triazaspiro [5.5] undecane (SLXM-2)

Compound Description: This compound (SLXM-2) features a 3,6,9-triazaspiro [5.5] undecane core with a unique phosphorus-containing substituent. A pharmacokinetic study of SLXM-2 in rats was conducted using LC analysis .

Relevance: Although structurally distinct from 2-Oxa-9-azaspiro[5.5]undecane hydrochloride, SLXM-2 shares the spiro[5.5]undecane framework and exemplifies the incorporation of multiple heteroatoms into the spirocycle. This highlights the broader structural diversity within spirocyclic systems and their potential as valuable scaffolds for various applications .

Properties

CAS Number

1956370-88-9

Product Name

2-Oxa-9-azaspiro[5.5]undecane hydrochloride

IUPAC Name

2-oxa-9-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.70

InChI

InChI=1S/C9H17NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H

InChI Key

JMUYEFXSCVKPPI-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)COC1.Cl

Canonical SMILES

C1CC2(CCNCC2)COC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.